![molecular formula C19H16BrN5O B2767377 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361171-81-5](/img/structure/B2767377.png)
7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with a bromophenyl and a phenyl group, making it a unique and interesting molecule for scientific research.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of CDK2, which prevents the kinase from phosphorylating its substrates . This interaction results in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest, preventing the cell from replicating its DNA and dividing . The downstream effects of this include the inhibition of tumor cell proliferation .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
生化学分析
Biochemical Properties
It has been found that this compound and its derivatives can inhibit the activation of certain proteins, such as the epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 . These proteins play crucial roles in cell proliferation and survival, suggesting that this compound may exert its effects by interacting with these proteins .
Cellular Effects
In cellular studies, 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by inhibiting the growth of these cells
Molecular Mechanism
It is believed to bind to the ATP binding site of EGFR, thereby inhibiting the activation of EGFR and downstream signaling pathways . This inhibition can lead to decreased cell proliferation and increased apoptosis, which may explain its anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
化学反応の分析
Types of Reactions
7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromophenyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. It has shown promise in models of leukemia and solid tumors by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects : Research suggests that the compound could reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
- CYP450 Inhibition : The compound may interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could lead to significant drug-drug interactions, making it crucial to study its pharmacokinetics.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how various substituents influence the biological activity of the compound. The following table summarizes key findings:
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
3 | Bromophenyl | Enhanced anticancer activity |
5 | Methyl | Improved metabolic stability |
6 | Carboxamide | Increased solubility and bioavailability |
Case Studies
Several case studies have been documented to evaluate the efficacy of this compound:
- Case Study 1 : A study demonstrated that modifications at the 3-position significantly increased the compound's potency against breast cancer cell lines. The introduction of bromophenyl at this position enhanced selectivity and reduced off-target effects.
- Case Study 2 : In another study focusing on inflammatory models, the compound showed a marked reduction in cytokine production, suggesting its potential as an anti-inflammatory agent.
- Case Study 3 : A series of analogs were synthesized to explore the effects of different substituents on anticancer activity. Results indicated that compounds with more lipophilic groups exhibited better cellular uptake and efficacy.
Pharmacological Effects
The pharmacological profile of 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide includes:
- Antitumor Mechanisms : The compound has been shown to induce apoptosis through mitochondrial pathways and inhibit angiogenesis in tumor models.
- Anti-inflammatory Mechanisms : It may inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK2 inhibitory activity.
Uniqueness
7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features, such as the bromophenyl and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
生物活性
The compound 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, recognized for its diverse biological activities and potential therapeutic applications. Its structure incorporates a bromophenyl group, which enhances its reactivity and biological profile. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells. This mechanism positions the compound as a potential anticancer agent by disrupting the proliferation of malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolopyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness compared to standard treatments like Cisplatin.
Antiparasitic Activity
In addition to anticancer properties, derivatives of triazolopyrimidines have been evaluated for antiparasitic activity , particularly against Leishmania spp. and Trypanosoma cruzi. Studies have shown that these compounds exhibit higher efficacy than traditional antiparasitic drugs:
- In vitro studies demonstrated that triazolopyrimidine derivatives combined with metal ions enhanced their activity against tropical diseases such as leishmaniasis and Chagas disease .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step processes that yield compounds suitable for biological evaluation. The compound's structural features allow for various chemical modifications that can enhance its biological activity.
Comparative Studies
Research comparing various triazolopyrimidine derivatives indicates that structural modifications significantly impact their biological efficacy. For example:
- A study on similar compounds found that those with specific substitutions exhibited improved cytotoxicity against breast cancer cell lines compared to their parent compounds .
Toxicological Assessments
Toxicological evaluations are essential in assessing the safety profile of new compounds. Preliminary studies on triazolopyrimidine derivatives suggest a favorable safety profile; however, comprehensive toxicological assessments are necessary before clinical applications.
特性
IUPAC Name |
7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O/c1-12-16(18(26)24-15-8-3-2-4-9-15)17(13-6-5-7-14(20)10-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRXSCZRKGDRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。